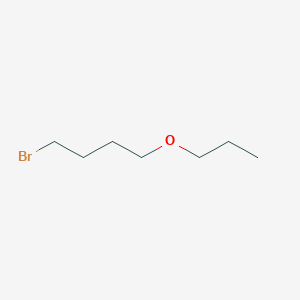
1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The combination of these two structures makes this compound an interesting molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a thiophene derivative with a piperidine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol can be compared with other similar compounds, such as other piperidine derivatives and thiophene-containing molecules. What sets this compound apart is the unique combination of the piperidine and thiophene rings, which may confer distinct pharmacological properties. Similar compounds include 1,6-Dimethyl-4-(phenyl)piperidin-2-ol and 1,6-Dimethyl-4-(furan-2-yl)piperidin-2-ol, which differ in the nature of the aromatic ring attached to the piperidine core.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
1,6-dimethyl-4-thiophen-2-ylpiperidin-2-ol |
InChI |
InChI=1S/C11H17NOS/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-5,8-9,11,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
DLPLKOFQAYXVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1C)O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)


![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)





![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)


